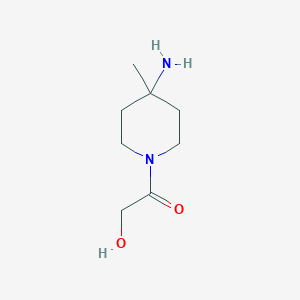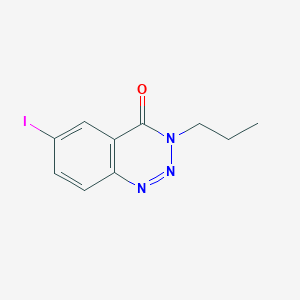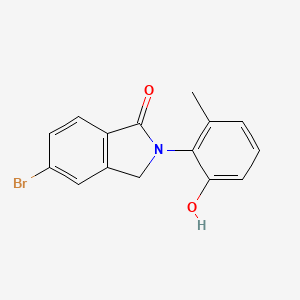
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and hydroxyethanone functionalities. One common method involves the reaction of 4-methylpiperidine with chloroacetyl chloride, followed by reduction with sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various enzymes and receptors, influencing their function and leading to desired biological effects .
相似化合物的比较
Similar Compounds
4-(Aminomethyl)piperidine: Similar in structure but lacks the hydroxyethanone moiety.
2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-Amino-2,2,6,6-tetramethylpiperidine: Features a more substituted piperidine ring.
Uniqueness
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both an amino group and a hydroxyethanone moiety on the piperidine ring.
属性
CAS 编号 |
651056-94-9 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
1-(4-amino-4-methylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H16N2O2/c1-8(9)2-4-10(5-3-8)7(12)6-11/h11H,2-6,9H2,1H3 |
InChI 键 |
ZDCGLZTXTXNINS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C(=O)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)



![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)



![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)

![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
